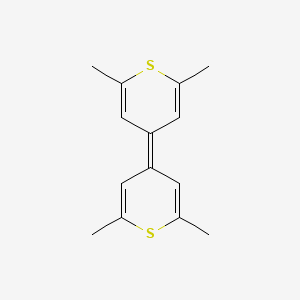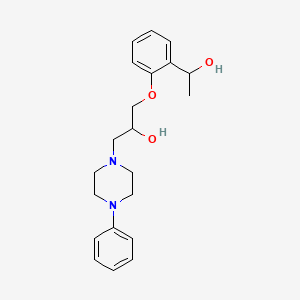
1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a hydroxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- typically involves the reaction of piperazine with phenol derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher yields and purities. Additionally, industrial production often involves the use of large-scale purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: This compound is structurally similar but lacks the phenyl group and the hydroxyethyl group attached to the phenoxy moiety.
2-Piperazinoethanol: Another similar compound that differs in the substitution pattern on the piperazine ring.
Uniqueness
1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.
Properties
CAS No. |
49646-03-9 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[2-(1-hydroxyethyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H28N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,17,19,24-25H,11-16H2,1H3 |
InChI Key |
BQUJIAHAZAJIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


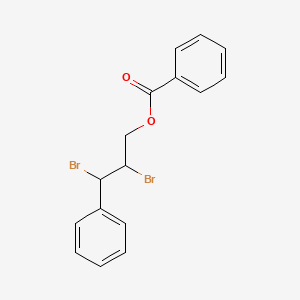
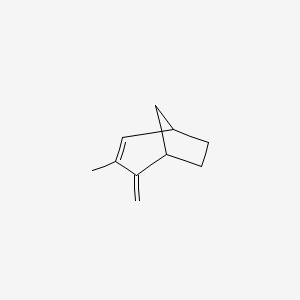
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
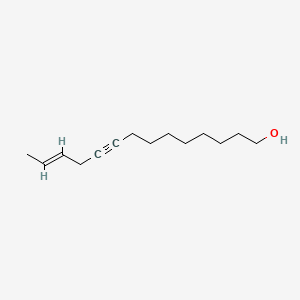
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

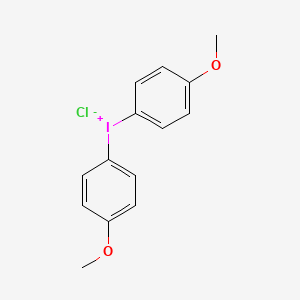
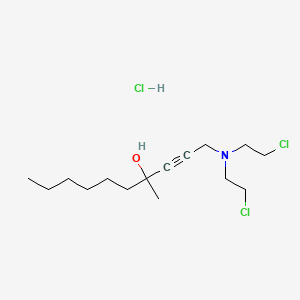
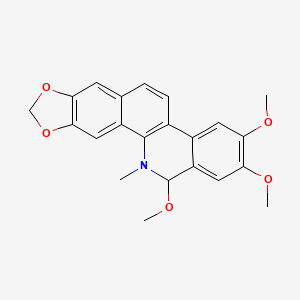

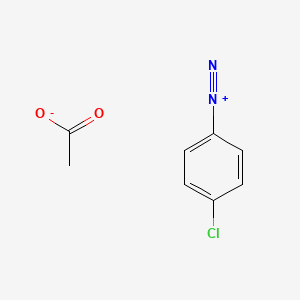
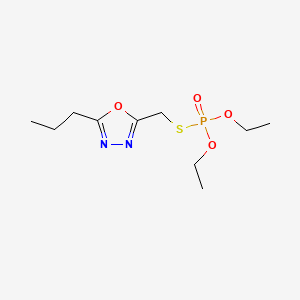
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
